Acide 4-fluoronaphtalène-1-boronique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including those similar to 4-Fluoronaphthalene-1-boronic acid, typically involves lithiation or halogen-lithium exchange reactions, followed by treatment with trialkyl borates and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process, achieving a yield of 47% (Das et al., 2003). This methodological approach could be adapted for the synthesis of 4-Fluoronaphthalene-1-boronic acid by selecting appropriate starting materials and reaction conditions.

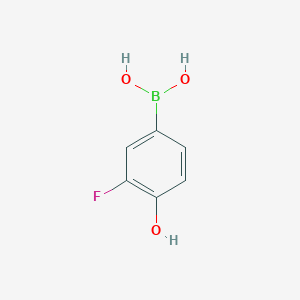

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties, leading to various structural motifs. X-ray crystallography has been extensively used to elucidate the structures of these compounds, revealing details about bond lengths, angles, and the planarity or three-dimensionality of the molecules. For instance, the crystal structure of amino-3-fluorophenyl boronic acid provides insights into the boronic acid's pKa value and its potential for polymer attachment (Das et al., 2003).

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of biaryls and other complex organic frameworks. The reactivity of boronic acids is influenced by their electronic and steric properties, which can be modulated by substituents on the aromatic ring. Research on derivatives similar to 4-Fluoronaphthalene-1-boronic acid has shown their utility in constructing glucose sensing materials and in the synthesis of fluorescent probes for saccharides, highlighting the functional versatility of these compounds (Das et al., 2003; Dicesare & Lakowicz, 2001).

Applications De Recherche Scientifique

Synthèse organique

Acide 4-fluoronaphtalène-1-boronique: est un composé précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est essentielle pour former des liaisons carbone-carbone, une étape indispensable à la synthèse de molécules organiques complexes. Le groupe acide boronique de ce composé réagit avec divers halogénures ou triflates sous catalyse au palladium, conduisant à la formation de structures biaryles qui constituent des éléments centraux de nombreux produits pharmaceutiques et matériaux organiques .

Science des matériaux

En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. En introduisant des acides boroniques fluoroaromatiques sur les surfaces, les chercheurs peuvent créer des revêtements hydrophobes qui repoussent l'eau et d'autres substances. Cette application est importante pour le développement de surfaces autonettoyantes et de revêtements protecteurs .

Applications de détection

La partie acide boronique est connue pour sa capacité à former des liaisons covalentes réversibles avec les diols et d'autres bases de Lewis. Cette propriété fait de This compound un candidat potentiel pour le développement de capteurs, en particulier pour la détection des sucres et d'autres biomolécules contenant des diols. Ces capteurs pourraient avoir des applications dans le diagnostic médical et la surveillance environnementale .

Découverte de médicaments

Dans l'industrie pharmaceutique, This compound peut être utilisé comme élément constitutif de la découverte de médicaments. Sa structure permet l'introduction d'atomes de fluor dans les molécules médicamenteuses, ce qui peut modifier considérablement les propriétés du médicament, telles que la stabilité métabolique, la lipophilie et la biodisponibilité .

Sondes fluorescentes

Les propriétés fluorescentes des dérivés de naphtalène font de This compound un composé adapté à la conception de sondes fluorescentes. Ces sondes peuvent être utilisées pour marquer des biomolécules ou des cellules, permettant aux chercheurs de suivre les processus biologiques en temps réel avec une spécificité et une sensibilité élevées .

Chimie des polymères

This compound: peut être incorporé dans les polymères pour leur conférer des caractéristiques spécifiques. Par exemple, les polymères avec des groupes acide boronique peuvent se lier aux diols, ce qui est utile pour créer des matériaux réactifs ou « intelligents » qui peuvent modifier leurs propriétés en réponse à des stimuli environnementaux, tels que les niveaux de glucose .

Thérapeutique

L'interaction des acides boroniques avec les enzymes et les protéines est un domaine d'intérêt pour les applications thérapeutiques. This compound pourrait être étudié pour son potentiel à agir comme un inhibiteur ou un modulateur de voies biologiques, offrant une voie vers de nouveaux traitements pour diverses maladies .

Chimie analytique

Enfin, This compound peut être utilisé en chimie analytique pour la séparation de mélanges complexes. Sa capacité à se lier sélectivement à certaines molécules le rend utile en chromatographie et autres techniques de séparation, aidant à la purification des composés et à l'analyse des échantillons biologiques .

Safety and Hazards

4-Fluoronaphthalene-1-boronic acid is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

4-Fluoronaphthalene-1-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-Fluoronaphthalene-1-boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing transmetalation . This process involves the transfer of the organoboron group from boron to palladium, forming a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-Fluoronaphthalene-1-boronic acid . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s worth noting that the compound is stable under ambient temperature conditions .

Result of Action

The result of the action of 4-Fluoronaphthalene-1-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The action of 4-Fluoronaphthalene-1-boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of the compound can be affected by factors such as temperature and the presence of moisture .

Analyse Biochimique

Biochemical Properties

These interactions often involve the formation of reversible covalent bonds with diols, a functional group present in many biomolecules .

Cellular Effects

Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is recommended to store the compound under inert gas at 2-8°C .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles .

Propriétés

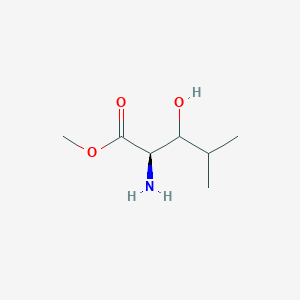

IUPAC Name |

(4-fluoronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382206 | |

| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182344-25-8 | |

| Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

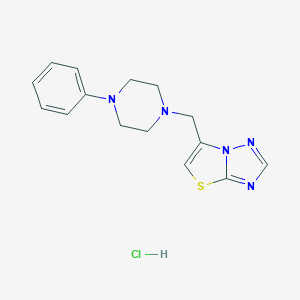

Q1: What is the role of 4-Fluoronaphthalene-1-boronic acid in the synthesis of 3-fluoroterrylene?

A1: 4-Fluoronaphthalene-1-boronic acid acts as a key reagent in the synthesis of 3-fluoroterrylene. It participates in a palladium-catalyzed cross-coupling reaction with 3-bromoperylene. This reaction forms a carbon-carbon bond, resulting in the intermediate compound, 3-(4-fluoronaphthalen-1-yl)perylene []. This intermediate is then subjected to oxidative cyclodehydrogenation, ultimately yielding 3-fluoroterrylene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)